N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials may include 4-fluoroindazole and 7-methoxy-4-methyl-2-oxo-2H-chromene. The key steps may involve:
Formation of the Indazole Core: This can be achieved through cyclization reactions.
Functionalization of the Chromene Ring: This involves introducing the methoxy and methyl groups.
Coupling Reaction: The final step involves coupling the indazole and chromene derivatives through a propanamide linker.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole core structures.
Chromene Derivatives: Compounds with similar chromene ring structures.
Uniqueness
N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to its specific combination of indazole and chromene moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H18FN3O4 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-fluoro-1H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C21H18FN3O4/c1-11-8-19(27)29-17-10-16(28-2)12(9-13(11)17)6-7-18(26)23-21-20-14(22)4-3-5-15(20)24-25-21/h3-5,8-10H,6-7H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
FPWSKTYBPFCVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
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